2-Amino-4-nitrophenol

Description

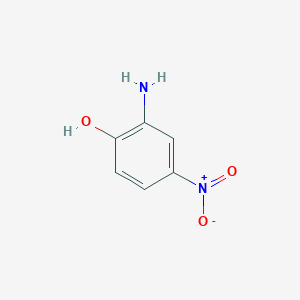

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZVIIYRNMWPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020062 | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline] | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100 °C | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms | |

CAS No. |

99-57-0 | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G501UCI6T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/ | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-nitrophenol (CAS 99-57-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-4-nitrophenol (CAS 99-57-0), a key chemical intermediate with significant applications in the dye industry and as a versatile building block in pharmaceutical synthesis. This document collates critical data on its physicochemical properties, detailed spectroscopic signatures for identification and characterization, and established experimental protocols for its synthesis and analysis. Furthermore, it delves into its toxicological profile and known mechanisms of action, providing essential safety and mechanistic insights for researchers and drug development professionals. The information is presented through structured data tables and process diagrams to facilitate easy access and understanding.

Physicochemical Properties

This compound is an organic compound that appears as orange prisms or a yellow to brown crystalline powder.[1] Its chemical structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nitro-2-aminophenol, 2-Hydroxy-5-nitroaniline | [1] |

| CAS Number | 99-57-0 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Orange prisms or yellow to brown powder | [1] |

| Melting Point | 143-145 °C (Anhydrous) | |

| Boiling Point | Decomposes | |

| Solubility | Slightly soluble in water (< 1 mg/mL at 20°C). Soluble in ethanol, diethyl ether, methanol, and acetic acid. | [1] |

| pKa₁ (Amine) | ~3.1 (at 25 °C) | [1] |

| pKa₂ (Phenol) | ~7.6 (at 25 °C) | [1] |

| LogP (Octanol/Water) | 1.26 | [1] |

| Vapor Pressure | 3.5 x 10⁻⁵ mm Hg (Estimated) | [1] |

| Flash Point | 100 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. The following tables summarize key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [1] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [1] |

| Infrared (IR) | Spectra available via KBr pellet or ATR. | [1] |

| UV-Vis | λmax: 224 nm, 262 nm, 308 nm (in acidic mobile phase) | |

| Mass Spectrometry | Molecular Ion [M]+: 154 m/z | [1] |

Applications in Research and Drug Development

While historically significant as an intermediate in the manufacture of mordant dyes for textiles and leather, this compound is a valuable scaffold in medicinal chemistry.[2] Its trifunctional nature allows it to serve as a starting material for the synthesis of more complex heterocyclic systems.

Notably, it is a precursor for benzoxazepine derivatives . These seven-membered heterocyclic compounds are of significant interest in drug discovery due to their wide range of pharmacological activities, including potential anticancer and central nervous system effects. The synthesis often involves the reaction of 2-aminophenols with various reagents to construct the oxazepine ring.

Caption: Synthetic utility of this compound for pharmacologically active compounds.

Toxicological Profile

Understanding the toxicology of this compound is critical for safe handling and for assessing its potential as a drug intermediate. It is classified as a hazardous substance, and appropriate safety precautions must be observed.

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 2400 mg/kg | [2] |

| LD₅₀ | Rat | Intraperitoneal | 246 mg/kg | [2] |

| LD₅₀ | Mouse | Intraperitoneal | 143 mg/kg | [2] |

| Carcinogenicity | Male Rat | Gavage | Some evidence (renal cortical adenomas) | [3] |

| Carcinogenicity | Female Rat | Gavage | No evidence | [3] |

| Carcinogenicity | Mouse (M/F) | Gavage | No evidence | [3] |

| Mutagenicity | S. typhimurium TA98, TA100 | Ames Test | Mutagenic with metabolic activation | [3] |

| Genotoxicity | Mouse Lymphoma L5178Y/TK+/- | In vitro | Mutagenic without metabolic activation | [3] |

| Genotoxicity | Chinese Hamster Ovary Cells | In vitro | Induced sister chromatid exchanges & chromosomal aberrations | [3] |

| Genotoxicity | Rodent | In vivo | Did not induce micronuclei or chromosomal aberrations | [2] |

Mechanism of Action: DNA Damage

Research has indicated that this compound can induce DNA damage through a mechanism involving copper ions. In the presence of Cu(II), it is believed to undergo autoxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These ROS, in a Fenton-like reaction catalyzed by copper, can lead to oxidative damage to DNA bases, particularly guanine, and cause strand cleavage. This genotoxic mechanism may contribute to its observed mutagenicity in in vitro assays.

Caption: Pathway of this compound induced DNA damage.

Experimental Protocols

Synthesis and Purification

A reliable method for the synthesis of this compound is the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide (B99878). The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

2,4-Dinitrophenol (technical grade)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated aqueous ammonia (B1221849) (~28%)

-

60% Fused sodium sulfide (Na₂S)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Procedure:

-

Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

-

Initial Reaction: Add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C with stirring.

-

Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The temperature will rise to 80-85°C; maintain this range by adjusting the addition rate or by cooling the flask.

-

Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a preheated Büchner funnel to remove insoluble materials.

-

Crystallization: Transfer the hot filtrate to a large flask and cool overnight. Collect the crude crystals by filtration.

-

Purification: Dissolve the crude solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid until the color changes from dark red to olive brown. Add 10 g of activated carbon, heat the solution, and filter while hot.

-

Final Product: Allow the filtrate to cool to 20°C. Collect the resulting brown crystals by filtration and dry in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g of this compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A simple and rapid reverse-phase HPLC method can be used for the separation and quantitative determination of this compound in reaction mixtures and effluents.

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 125 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV-Vis at an absorption maximum (e.g., 308 nm) |

| Flow Rate | Isocratic or gradient elution depending on sample complexity |

| Temperature | Ambient |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound (CAS 99-57-0) is a chemical of significant industrial and academic interest. Its well-defined physicochemical properties and reactivity make it a staple intermediate. For researchers in drug development, it offers a versatile platform for the synthesis of novel heterocyclic compounds, particularly benzoxazepines. However, its toxicological profile, including evidence of carcinogenicity in male rats and in vitro genotoxicity, necessitates careful handling and consideration in any synthetic route design. The protocols and data provided in this guide serve as a foundational resource for the safe and effective use of this compound in a research and development setting.

References

2-Amino-4-nitrophenol: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrophenol is an aromatic organic compound with the chemical formula C₆H₆N₂O₃. It presents as a yellow-brown to orange crystalline solid and is a derivative of phenol, featuring both an amino group (-NH₂) and a nitro group (-NO₂) attached to the benzene (B151609) ring.[1] This substitution pattern imparts a unique combination of chemical and physical properties, making it a compound of interest in various fields, including the synthesis of dyes, pharmaceuticals, and as a laboratory reagent. Its utility as an intermediate in the preparation of mordant dyes and its application in hair dye formulations are well-documented.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visual representations of key processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [3][4] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| Appearance | Yellow-brown or orange solid; Orange prisms from water | [1] |

| Melting Point | 140-143 °C | [2] |

| Boiling Point | 368.10 °C (estimated) | [3] |

| Vapor Pressure | 0.0000352 mmHg | [1] |

| Flash Point | 100 °C | [2] |

Acidity and Partitioning Behavior

| Property | Value | Reference |

| pKa₁ (Amine) | 3.1 (at 25 °C) | [1] |

| pKa₂ (Phenol) | 7.6 (at 25 °C) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.26 | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | < 1 mg/mL at 20.5 °C | [1][5] |

| Ethanol (B145695) | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| Warm Benzene | Soluble | [1] |

| DMSO | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks | Reference |

| UV-Vis (in acidic mobile phase, pH ≤ 3) | λmax: 224 nm, 262 nm, 308 nm, 370 nm | [1][6] |

| Infrared (IR) | IR: 296 (Sadtler Research Laboratories IR Grating Collection) | [1] |

| ¹H NMR | 1H NMR: 2824 (Sadtler Research Laboratories Spectral Collection) | [1] |

| ¹³C NMR | Available in SpectraBase | [7] |

| Mass Spectrometry | MASS: 70029 (NIST/EPA/MSDC Mass Spectral Database, 1990 Version) | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques, adapted for this specific compound.

Synthesis of this compound

A common method for the synthesis of this compound is the partial reduction of 2,4-dinitrophenol (B41442).[8]

Materials:

-

2,4-dinitrophenol (technical grade)

-

Ammonium (B1175870) chloride

-

Concentrated aqueous ammonia (B1221849) (approx. 28%)

-

Sodium sulfide (B99878) (60% fused)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

-

5-L three-necked flask

-

Stirrer, reflux condenser, thermometer

-

Heated Büchner funnel

Procedure:

-

In a 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

-

Equip the flask with an efficient stirrer, a reflux condenser, and a thermometer.

-

Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

-

Heat the mixture to 85°C.

-

Turn off the heat and allow the mixture to cool to 70°C.

-

Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.

-

After all the sodium sulfide has been added, heat the mixture at 85°C for 15 minutes.

-

Filter the hot reaction mixture through a heated Büchner funnel.

-

Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight.

-

Filter the mixture and press the crystals to near dryness.

-

Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20°C to crystallize the product.

-

Collect the brown crystals and dry them at 65°C or in a vacuum desiccator. The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C.[8]

Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

-

Dry, purified this compound

-

Capillary tubes

-

Melting point apparatus or Thiele tube with a high-boiling point oil (e.g., mineral oil)

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry, as the presence of water of crystallization can lower the melting point to around 80-90°C.[8]

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 140-143°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-1°C).

Spectrophotometric Determination of pKa (Phenolic Group)

This method utilizes the change in UV-Vis absorbance of this compound with pH to determine the pKa of the phenolic hydroxyl group.

Materials:

-

This compound

-

A series of buffer solutions with known pH values ranging from approximately 6.0 to 9.0.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol and then diluted with deionized water).

-

Prepare a series of solutions by diluting an equal aliquot of the stock solution into each of the buffer solutions.

-

Measure the UV-Vis spectrum of each buffered solution, as well as a highly acidic (pH < 2) and a highly basic (pH > 10) solution, over a wavelength range of 200-500 nm. The ultraviolet spectra of this compound show maxima at 308 and 370 nm.[1]

-

Identify the wavelengths of maximum absorbance for the fully protonated species (HA, from the highly acidic solution) and the fully deprotonated species (A⁻, from the highly basic solution).

-

At a selected wavelength where the absorbance difference between HA and A⁻ is significant, record the absorbance (A) for each of the buffered solutions.

-

Calculate the ratio of the deprotonated to protonated forms using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A), where A_HA is the absorbance of the acidic form and A_A is the absorbance of the basic form.

-

Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.

Qualitative and Quantitative Solubility Determination

Qualitative Solubility:

Materials:

-

This compound

-

Test tubes

-

Various solvents: water, ethanol, diethyl ether, 5% NaOH, 5% HCl.

Procedure:

-

Place approximately 25 mg of this compound into separate test tubes.

-

Add 0.75 mL of each solvent to a respective test tube in small portions, shaking vigorously after each addition.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

Quantitative Aqueous Solubility (Shake-Flask Method):

Materials:

-

This compound

-

Deionized water

-

Flasks with stoppers

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis.

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Seal the flask and place it in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended solid particles.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (using a pre-established calibration curve) or HPLC.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization Workflow

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to 2-Amino-4-nitrophenol: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrophenol, a key chemical intermediate in the synthesis of various dyes and a compound of interest in toxicological and materials science research. This document details its molecular structure, physicochemical properties, and standardized experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with an amino group (-NH₂) and a nitro group (-NO₂) at positions 2 and 4, respectively. Its chemical structure is characterized by the presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups, which significantly influence its chemical reactivity and physical properties.

-

Molecular Formula: C₆H₆N₂O₃[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 99-57-0[1]

-

Synonyms: 4-Nitro-2-aminophenol, 2-Hydroxy-5-nitroaniline, p-Nitro-o-aminophenol

Caption: Molecular structure of this compound.

Quantitative Physicochemical and Spectral Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Orange prisms or yellow powder | |

| Melting Point | 143–145 °C (anhydrous) | [2] |

| 80–90 °C (hydrated) | [2] | |

| Boiling Point | 368.10 °C (estimated) | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, ether. | [2] |

| pKa₁ (Amine) | 3.1 (at 25 °C) | [3] |

| pKa₂ (Phenol) | 7.6 (at 25 °C) | [3] |

| LogP | 1.26 | [2] |

| UV-Vis λmax (acidic) | 224 nm, 262 nm, 308 nm | [4][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis via Partial Reduction of 2,4-Dinitrophenol (B41442)

This protocol is adapted from a well-established procedure in Organic Syntheses and involves the selective reduction of one nitro group.[1]

Materials:

-

2,4-Dinitrophenol (technical grade), 300 g (1.63 moles)

-

Ammonium (B1175870) chloride (NH₄Cl), 600 g (11.6 moles)

-

Concentrated aqueous ammonia (B1221849) (~28%), 100 mL

-

Fused sodium sulfide (B99878) (60%), 700 g (5.4 moles)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Equipment:

-

5-L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Steam bath

-

Large Büchner funnel

Procedure:

-

Setup: In the 5-L flask, combine 300 g of 2,4-dinitrophenol and 2.5 L of water. Equip the flask with a stirrer, reflux condenser, and thermometer.

-

Initial Reaction: Begin stirring and add 600 g of ammonium chloride and 100 mL of concentrated ammonia. Heat the mixture to 85°C using a steam bath.

-

Reduction: Turn off the steam and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The reaction is exothermic; maintain the temperature between 80-85°C by adjusting the addition rate or by cooling the flask with a wet cloth.

-

Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel.

-

Crystallization: Transfer the hot filtrate to a 5-L flask and cool overnight with a stream of cold water. Collect the crystals by filtration.

-

Purification: Dissolve the crude solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (~100 mL is typically required) until the color changes from dark red to olive-brown.

-

Decolorization and Final Crystallization: Add 10 g of activated carbon, heat the solution, and filter while hot. Cool the filtrate to 20°C to allow the purified this compound to crystallize as brown crystals.

-

Drying: Collect the crystals and dry them in an oven at 65°C or in a vacuum desiccator. The anhydrous product should have a melting point of 140–142°C.[1] The hydrated form melts at 80-90°C.[2]

Spectroscopic Characterization Protocols

Objective: To determine the absorption maxima of this compound.

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or an acidic aqueous solution with a pH ≤ 3). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Solvent Blank: Fill a quartz cuvette with the pure solvent to be used as a reference blank.

-

Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

-

Spectral Acquisition: Scan the sample from approximately 200 nm to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound in an acidic mobile phase, absorption maxima are typically observed at 224 nm, 262 nm, and 308 nm.[4][2]

Objective: To identify the characteristic functional group vibrations.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR Method):

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Spectral Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify characteristic peaks, such as O-H, N-H, aromatic C-H, C=C, and N-O stretching vibrations.

Objective: To elucidate the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure (¹H NMR):

-

Sample Preparation: Accurately weigh 5-25 mg of dry this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice for polar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Spectral Acquisition: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

Data Collection: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to the residual solvent peak.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-nitrophenol, a key intermediate in the pharmaceutical and dye industries. This document outlines the known qualitative solubility of the compound in various solvents, alongside detailed experimental protocols for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in process development, formulation, and quality control.

Introduction to this compound

This compound (CAS No. 99-57-0) is a crystalline solid, appearing as yellow-brown to orange prisms, with a melting point in the range of 140-143 °C. Its molecular structure, featuring both an amino and a hydroxyl group on a nitrated benzene (B151609) ring, dictates its chemical properties and solubility behavior. Understanding its solubility in different solvent systems is critical for its synthesis, purification, and formulation into various products.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Water : Sparingly soluble to slightly soluble.[1]

-

Organic Solvents : Generally soluble in polar organic solvents. Specific examples include:

While this qualitative information is useful for initial solvent screening, precise quantitative data is often required for process optimization and modeling. The following sections provide detailed methodologies for obtaining this critical data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x₁) |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Isopropanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Water | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric method and analysis of a saturated solution by High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound at a specific temperature. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

4.1.1. Detailed Methodology

-

Apparatus and Materials:

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing dishes or vials for evaporation

-

Drying oven

-

This compound (solute)

-

Selected solvent

-

-

Procedure:

-

Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

After reaching equilibrium, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry weighing dish. Record the exact mass of the filtered saturated solution.

-

Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Dry the sample to a constant mass. This is achieved when consecutive weighings (after cooling to room temperature in a desiccator) differ by less than a specified amount (e.g., 0.0002 g).

-

Record the final mass of the weighing dish containing the dried solute.

-

-

Data Calculation:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

To calculate the mole fraction solubility (x₁) :

-

Moles of solute (n₁) = Mass of dissolved solute / Molar mass of this compound (154.12 g/mol )

-

Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent

-

x₁ = n₁ / (n₁ + n₂)

-

-

4.1.2. Experimental Workflow Diagram

Caption: Gravimetric Method Workflow

HPLC Method

The HPLC method is a sensitive and accurate technique for determining the concentration of a solute in a saturated solution. This method is particularly useful for compounds that are sparingly soluble or when only a small amount of sample is available.

4.2.1. Detailed Methodology

-

Apparatus and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column suitable for the analysis of nitrophenols (e.g., C18 column)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

This compound (analytical standard)

-

HPLC-grade solvents for mobile phase and sample preparation

-

-

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 4.1.1) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (usually the mobile phase or a solvent in which it is freely soluble) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant from the saturated solution using a pre-warmed syringe and filter it through a syringe filter. Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate mobile phase and flow rate for the separation of this compound. A common mobile phase for nitrophenols is a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., acetic acid or phosphoric acid) to control the pH.

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration (e.g., in mg/mL) to the desired solubility units ( g/100 g solvent or mole fraction) using the density of the solvent.

-

-

4.2.2. Experimental Workflow Diagram

Caption: HPLC Method Workflow

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a polar molecule, this compound tends to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with increasing temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH: The amino and hydroxyl groups of this compound can be protonated or deprotonated depending on the pH of the solution. This will significantly affect its solubility in aqueous systems.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.

Conclusion

This technical guide has provided an overview of the solubility of this compound and detailed experimental protocols for its quantitative determination. For professionals in the pharmaceutical and chemical industries, accurate solubility data is fundamental for successful process development, formulation design, and ensuring product quality. The methodologies outlined herein provide a robust framework for obtaining this critical information. It is recommended that researchers and scientists perform their own solubility studies under their specific process conditions to obtain the most relevant and accurate data.

References

Synthesis of 2-Amino-4-nitrophenol from 2,4-dinitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol (B41442), a critical transformation in the production of various intermediates for pharmaceuticals and dyes. The primary focus is on the selective reduction of one nitro group, a nuanced process requiring careful control of reaction conditions. This document outlines various methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Core Synthesis Pathway: Selective Reduction

The conversion of 2,4-dinitrophenol to this compound hinges on the selective reduction of the nitro group at the 2-position, which is activated by the adjacent hydroxyl group. The most prevalent and well-documented methods employ sulfide-based reducing agents in aqueous alkaline or ammoniacal solutions. Other notable methods include catalytic hydrogenation and electrolytic reduction.

Comparative Data of Synthesis Methodologies

The following table summarizes quantitative data from various cited methods for the synthesis of this compound. This allows for a direct comparison of reagents, conditions, and yields.

| Method | Reducing Agent(s) | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Sodium Sulfide (B99878)/Ammonium (B1175870) Chloride | Fused Sodium Sulfide, Ammonium Chloride, Aqueous Ammonia | Water | 70-85 | ~15 minutes | 64-67 | [1] |

| Sodium Hydrosulfide (B80085) (pH controlled) | Sodium Hydrosulfide | Aqueous Alkaline (pH 7-9.5) | 70-75 | ~45 minutes | up to 92 | [2] |

| Hydrogen Sulfide (pH controlled) | Hydrogen Sulfide | Aqueous Alkaline (pH <9.5) | 65-70 | ~15 minutes | ~94 | [3][4] |

| Hydrazine/Catalyst | Hydrazine Hydrate, FeCl₃·6H₂O, Activated Carbon | Not specified | 70-80 | Not specified | Not specified | [5] |

| Electrolytic Reduction | Electric Current | Not specified | Not specified | Not specified | 13-53 | [2] |

| Sulfur Dioxide/Iron | Sulfur Dioxide, Iron Filings | Not specified | Not specified | Not specified | 60 | [2] |

Experimental Protocols

Selective Reduction using Sodium Sulfide and Ammonium Chloride

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

2,4-Dinitrophenol (technical grade)

-

Ammonium Chloride (NH₄Cl)

-

Concentrated Aqueous Ammonia (approx. 28%)

-

Fused Sodium Sulfide (60%)

-

Water

-

Glacial Acetic Acid

-

Activated Carbon (e.g., Norit)

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 liters of water.

-

With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

-

Heat the mixture to 85°C using a steam bath.

-

Turn off the steam and allow the mixture to cool.

-

When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in portions of approximately 100 g every 5 minutes. The temperature will rise to 80-85°C. Maintain this temperature range by adjusting the addition rate or by cooling the flask with a wet cloth.

-

After all the sodium sulfide has been added, heat the reaction mixture at 85°C for an additional 15 minutes.

-

Filter the hot mixture through a heated Büchner funnel.

-

Transfer the hot filtrate to a 5-liter round-bottomed flask and cool overnight with a stream of cold water.

-

Filter the resulting crystals and press them nearly dry.

-

Dissolve the solid in 1.5 liters of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20°C to crystallize the product.

-

Collect the brown crystals of this compound and dry them. The expected yield is 160-167 g (64-67%) with a melting point of 140-142°C.

Selective Reduction using Sodium Hydrosulfide with pH Control

This method is based on a process described in a patent, emphasizing pH control for improved yield and purity.[2]

Materials:

-

2,4-Dinitrophenol

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Sodium Hydrosulfide (NaSH) solution

-

Hydrochloric Acid (HCl)

-

Sodium Sulfite (B76179) (Na₂SO₃)

Procedure:

-

Prepare a suspension of 2,4-dinitrophenol in water.

-

Adjust the pH to an alkaline value using a sodium hydroxide solution to form the sodium 2,4-dinitrophenolate.

-

Heat the mixture to 70-75°C.

-

Add a solution of sodium hydrosulfide while maintaining the pH between 7 and 9.5. This is a critical step to ensure selective reduction.

-

After the addition is complete, stir the mixture at 70-75°C for approximately 45 minutes.

-

Filter off the precipitated sulfur.

-

Add sodium sulfite to the filtrate and cool the mixture to about 15°C.

-

Acidify the solution to a pH of 5.6-5.8 with hydrochloric acid to precipitate the this compound.

-

Stir the suspension at 5-10°C for about an hour.

-

Isolate the product by filtration. This method can yield a product of over 92% purity.

Process Visualization

The following diagrams illustrate the key steps and logical flow of the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Key chemical transformations in the synthesis process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4329503A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. DE3002254A1 - METHOD FOR PRODUCING this compound - Google Patents [patents.google.com]

- 4. EP0033099A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. CN105801440A - Preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-4-nitrophenol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2-Amino-4-nitrophenol, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectral characteristics, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Vis Spectroscopic Data

| Parameter | Value(s) | Solvent/Conditions | Reference |

| Absorption Maxima (λmax) | 224 nm, 262 nm, 308 nm | Acidic mobile phase (pH ≤ 3) | [1][2] |

| Absorption Maxima (λmax) | 308 nm, 370 nm | Not specified | [3] |

| Solvent | Methanol (B129727) | Basic conditions | [4] |

Table 2: Infrared (IR) Spectroscopic Data

| Technique | Sample Preparation | Instrument | Reference |

| Fourier-Transform Infrared (FTIR) Spectroscopy | KBr-Pellet | Bruker IFS 85 | [3] |

| Attenuated Total Reflectance (ATR)-IR Spectroscopy | ATR-Neat (DuraSamplIR II) | Bruker Tensor 27 FT-IR | [3] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed peak assignments and coupling constants were not fully available. The following summarizes the available information.

| Spectrum Type | Solvent(s) | Instrument | Reference |

| ¹H NMR | CDCl₃ & DMSO-d₆ | Varian A-60 | [3][5] |

| ¹³C NMR | Not specified | Not specified | [3][6] |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound is typically recorded using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as methanol or an acidic aqueous solution. The spectra presented in some studies were measured in an acidic mobile phase with a pH of 3 or lower.[1][2] For analyses requiring detection below 230 nm, it is recommended to use acetonitrile (B52724) and water as mobile phases, with buffers such as phosphoric acid, sulfuric acid, or trifluoroacetic acid (TFA).[1][2] The solution is then placed in a cuvette and scanned over a range of wavelengths, typically from 200 to 800 nm, to determine the wavelengths of maximum absorbance.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of this compound.

KBr Pellet Technique: A small amount of the solid sample is ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.[3] This pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[7]

ATR-IR Technique: In the Attenuated Total Reflectance (ATR) technique, the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is directed into the crystal and reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, and the resulting attenuated beam is detected.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

Data Acquisition and Processing: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to the sample. The resulting signals, known as the free induction decay (FID), are detected and then mathematically converted into a spectrum using a Fourier transform. The final spectrum is then phased and baseline corrected for accurate analysis.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 3. This compound | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. longdom.org [longdom.org]

Thermal Stability and Decomposition of 2-Amino-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-4-nitrophenol (CAS No. 99-57-0), a key intermediate in the pharmaceutical and dye industries. Understanding the thermal characteristics of this compound is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various manufacturing conditions.

Core Thermal Properties and Hazard Profile

This compound is a yellow to brown crystalline solid that is stable under standard conditions.[1][2] However, it is a thermally sensitive compound that can undergo exothermic decomposition at elevated temperatures.[3] When heated to decomposition, it emits toxic fumes, including nitrogen oxides.[4] The presence of both an amino and a nitro group on the aromatic ring contributes to its chemical reactivity and thermal instability.

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been characterized using various analytical techniques. The key quantitative data from these analyses are summarized in the table below for easy comparison.

| Parameter | Value | Method | Source |

| Melting Point | 140-143 °C | Not Specified | [5][6] |

| 143 °C | Not Specified | [1] | |

| 143-145 °C | Not Specified | [3] | |

| Flash Point | 100 °C (Closed Cup) | Closed Cup | [6][7] |

| Decomposition Temperature | > 90 °C | Not Specified | [1] |

| Onset of Exothermic Decomposition | 152 °C | Differential Scanning Calorimetry (DSC) | [3] |

| Heat of Decomposition | -841 J/g (-129.6 kJ/mol) | Differential Scanning Calorimetry (DSC) | [3] |

Note: The heat of decomposition is a significant value, indicating a substantial energy release upon decomposition, which underscores the potential for a thermal runaway reaction if the material is heated uncontrollably.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not widely published. However, the following represents standard methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to nitroaromatic compounds.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures of thermal transitions (e.g., melting, decomposition) and to quantify the associated enthalpy changes.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel crucible. For energetic materials, the use of a high-pressure crucible is recommended to suppress vaporization and contain any potential overpressure from decomposition.

-

Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated at a constant linear rate, commonly 5, 10, or 20 °C/min, over a temperature range that encompasses the melting and decomposition events (e.g., from ambient to 300 °C).

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The onset temperature of the exothermic decomposition peak is determined, and the peak is integrated to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information on decomposition kinetics and the presence of volatile components.

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

Instrument Setup: The crucible is placed on the TGA balance.

-

Atmosphere: The analysis is performed under a controlled atmosphere, typically dynamic nitrogen, to isolate the thermal decomposition from oxidative processes.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to observe all decomposition events (e.g., from ambient to 500 °C).

-

Data Analysis: The sample mass is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset of mass loss and the temperature ranges of distinct decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

Caption: Workflow for Thermal Hazard Assessment.

Proposed Initial Decomposition Steps

While a definitive, experimentally verified decomposition pathway for this compound is not extensively documented, the initial steps can be postulated based on the known chemistry of nitroaromatic compounds. The presence of ortho-amino and para-nitro substituents suggests potential intramolecular interactions and rearrangements upon heating. A plausible initiation of decomposition could involve intramolecular hydrogen transfer or homolytic cleavage of the C-NO2 bond.

Caption: Plausible Initial Decomposition Pathways.

Safety and Handling Recommendations

Given its thermal sensitivity, the following precautions are recommended when handling this compound:

-

Avoid Elevated Temperatures: Do not subject the material to high temperatures, especially in a dry state, as this can lead to violent decomposition.[4]

-

Incompatible Materials: Store away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

-

Inert Atmosphere: For processes requiring heating, the use of an inert atmosphere is advisable to prevent oxidative decomposition.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or decomposition fumes.

-

Personal Protective Equipment: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

This guide provides a summary of the currently available information on the thermal stability and decomposition of this compound. Researchers and professionals are encouraged to perform their own risk assessments and thermal hazard analyses under their specific experimental or process conditions.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 99-57-0 [sigmaaldrich.com]

- 6. This compound 96 99-57-0 [sigmaaldrich.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

2-Amino-4-nitrophenol: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety information for 2-Amino-4-nitrophenol (CAS No. 99-57-0), a chemical intermediate used in the manufacturing of various dyes and with applications in pharmaceutical and biochemical research.[1] This guide is intended for professionals who handle this compound in a laboratory setting, offering in-depth data on its properties, hazards, and safety protocols.

Chemical and Physical Properties

This compound is a yellow-brown to orange crystalline solid.[2][3] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695), acetone, and diethyl ether.[1][2]

| Property | Value | Source |

| CAS Number | 99-57-0 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Yellow-brown to orange prisms or powder | [2][3] |

| Melting Point | 143-145 °C (anhydrous) | [2] |

| Flash Point | 100 °C (212 °F) - closed cup | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid, diethyl ether | [2] |

| Octanol/Water Partition Coefficient (log P) | 1.26 | [5] |

Toxicological Information

This compound is toxic if ingested and may be harmful by inhalation or skin absorption.[3] It is an irritant to the skin, eyes, and upper respiratory tract.[3]

Acute Toxicity

| Route | Species | Value | Source |

| Oral LD50 | Rat | 2400 mg/kg bw | [2] |

| Intraperitoneal LD50 | Rat | 246 mg/kg bw | [2] |

| Intraperitoneal LD50 | Mouse | 143 mg/kg bw | [2] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been studied by the National Toxicology Program (NTP). In a two-year gavage study, there was some evidence of carcinogenic activity in male F344/N rats, indicated by an increased incidence of renal cortical adenomas.[6] No evidence of carcinogenic activity was found in female F344/N rats or in male or female B6C3F₁ mice.[6] The International Agency for Research on Cancer (IARC) has determined that there is inadequate evidence for the carcinogenicity of this compound in humans.[7]

Genotoxicity

This compound has shown mutagenic properties in various in-vitro tests. It induced mutations in bacteria (Salmonella typhimurium), fungi, and cultured mammalian cells.[2] It also caused sister chromatid exchange and chromosomal aberrations in cultured mammalian cells.[2] However, it did not induce micronuclei, chromosomal aberrations, or dominant lethal mutations in rodents exposed in vivo.[2]

Hazard Identification and GHS Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]

GHS Classification:

-

Skin Irritation (Category 2)[4]

-

Serious Eye Irritation (Category 2)[4]

-

Skin Sensitization (Category 1)[4]

-

Germ Cell Mutagenicity (Category 2)[4]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[4]

Signal Word: Warning[4]

Hazard Statements:

-

H315: Causes skin irritation[4]

-

H317: May cause an allergic skin reaction[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

-

H341: Suspected of causing genetic defects[4]

Handling, Storage, and Personal Protective Equipment

Handling

-

Obtain special instructions before use.[4]

-

Do not handle until all safety precautions have been read and understood.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash face, hands, and any exposed skin thoroughly after handling.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Contaminated work clothing should not be allowed out of the workplace.[4]

Storage

-

Store locked up.[4]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Store protected from light.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Disposable Tyvek-type sleeves taped to gloves are recommended if disposable protective clothing is not worn.[3]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is advised.[4] For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[5]

First Aid and Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-